N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique combination of triazole, pyridine, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in developing new drugs, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . By binding to these kinases, the compound can disrupt their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as dual c-Met/VEGFR-2 inhibitors with potential anticancer properties.
Uniqueness
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of triazole, pyridine, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases involved in cancer progression makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C13H10N6S |
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Molecular Weight |
282.33 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N6S/c1-2-5-19-10(3-1)17-18-11(19)7-14-12-9-4-6-20-13(9)16-8-15-12/h1-6,8H,7H2,(H,14,15,16) |
InChI Key |
IUDBCJKXQPNARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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